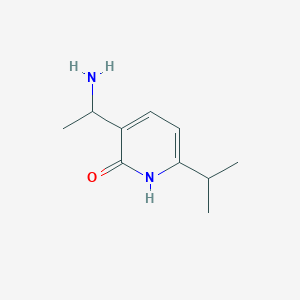
5-amino-2-chloro-N-(4-propoxyphenyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-amino-2-chloro-N-(4-propoxyphenyl)benzamide is an organic compound with the molecular formula C16H17ClN2O2 It is a benzamide derivative characterized by the presence of an amino group, a chloro substituent, and a propoxyphenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-amino-2-chloro-N-(4-propoxyphenyl)benzamide typically involves the condensation of 5-amino-2-chlorobenzoic acid with 4-propoxyaniline. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions. The reaction mixture is stirred at room temperature for several hours until the desired product is formed .
Industrial Production Methods
In industrial settings, the production of this compound may involve more scalable and efficient methods. One such method includes the use of a continuous flow reactor, which allows for better control over reaction parameters and higher yields. The reactants are continuously fed into the reactor, and the product is collected at the outlet. This method reduces reaction time and improves the overall efficiency of the process .
Analyse Des Réactions Chimiques
Types of Reactions
5-amino-2-chloro-N-(4-propoxyphenyl)benzamide undergoes various chemical reactions, including:
Substitution Reactions: The chloro substituent can be replaced by other nucleophiles, such as hydroxide ions or amines, under appropriate conditions.
Oxidation Reactions: The amino group can be oxidized to form nitro or nitroso derivatives using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction Reactions: The compound can be reduced to form corresponding amines or alcohols using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic medium.
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or tetrahydrofuran (THF).
Major Products Formed
Substitution: Formation of 5-amino-2-hydroxy-N-(4-propoxyphenyl)benzamide.
Oxidation: Formation of 5-nitro-2-chloro-N-(4-propoxyphenyl)benzamide.
Reduction: Formation of 5-amino-2-chloro-N-(4-propoxyphenyl)benzylamine.
Applications De Recherche Scientifique
5-amino-2-chloro-N-(4-propoxyphenyl)benzamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as a biochemical probe to study enzyme-substrate interactions and protein-ligand binding.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mécanisme D'action
The mechanism of action of 5-amino-2-chloro-N-(4-propoxyphenyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator of these targets, modulating their activity and influencing various biochemical pathways. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalysis .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 5-amino-2-chloro-N-(4-methoxyphenyl)benzamide
- 5-amino-2-chloro-N-(4-ethoxyphenyl)benzamide
- 5-amino-2-chloro-N-(4-butoxyphenyl)benzamide
Uniqueness
5-amino-2-chloro-N-(4-propoxyphenyl)benzamide is unique due to the presence of the propoxy group, which imparts distinct chemical and physical properties compared to its analogs. This structural variation can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable compound for specific applications .
Propriétés
Formule moléculaire |
C16H17ClN2O2 |
|---|---|
Poids moléculaire |
304.77 g/mol |
Nom IUPAC |
5-amino-2-chloro-N-(4-propoxyphenyl)benzamide |
InChI |
InChI=1S/C16H17ClN2O2/c1-2-9-21-13-6-4-12(5-7-13)19-16(20)14-10-11(18)3-8-15(14)17/h3-8,10H,2,9,18H2,1H3,(H,19,20) |
Clé InChI |
SFPBNUODMHVPBK-UHFFFAOYSA-N |
SMILES canonique |
CCCOC1=CC=C(C=C1)NC(=O)C2=C(C=CC(=C2)N)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



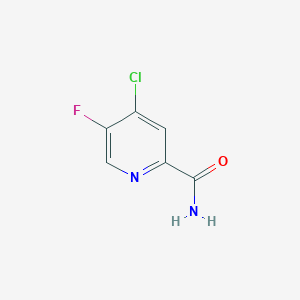
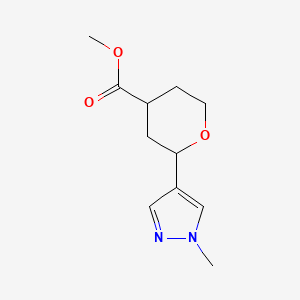

![2-Amino-3-(bicyclo[2.2.2]octan-1-yl)propanoic acid](/img/structure/B12990137.png)

![(1-Methyl-1H-benzo[d][1,2,3]triazol-6-yl)methanol](/img/structure/B12990145.png)
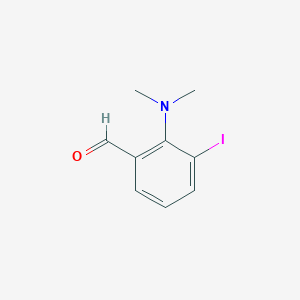
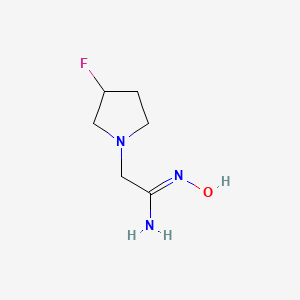

![Methyl 5,6,7,8-tetrahydroimidazo[1,5-a]pyridine-1-carboxylate](/img/structure/B12990152.png)


